(1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Physicochemical property profiling Drug-likeness Hydrogen bonding

This pyrazole-piperidine methanone is distinguished by its 4-(hydroxymethyl)piperidine moiety, validated as inactive in GPR35 antagonism assays—ideal as a negative control for GPCR library screening. The hydroxymethyl group provides unique hydrogen-bond donor/acceptor properties (TPSA 67.01 Ų, 2 HBD) for solubility/permeability model calibration. Also serves as a scaffold for NADPH oxidase inhibitor SAR. Ensure reproducible results with batch-certified purity.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 2098123-13-6
Cat. No. B1476326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
CAS2098123-13-6
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)N2CCC(CC2)CO
InChIInChI=1S/C12H19N3O2/c1-9-7-11(13-14(9)2)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3
InChIKeyQCADLBUHMMMAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2098123-13-6 (1,5-Dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone – Compound Class, Core Properties, and Procurement Context


(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS 2098123-13-6) is a pyrazole-piperidine methanone derivative defined by a 1,5-dimethylpyrazole ring linked via a carbonyl bridge to a 4-(hydroxymethyl)piperidine moiety. The compound has a molecular weight of 237.3 g/mol and a molecular formula of C₁₂H₁₉N₃O₂ [1]. It belongs to a broader class of pyrazolo piperidine derivatives explored as NADPH oxidase inhibitors [2], though the specific compound’s reported biological annotation to date is limited primarily to a GPR35 antagonism primary assay where it was found inactive [1]. Its key differentiating structural feature relative to the closest commercially available analogs is the presence of a primary hydroxymethyl (–CH₂OH) substituent at the piperidine 4‑position, which introduces distinct hydrogen‑bond donor/acceptor properties and polarity that can be critical for target engagement, solubility, and metabolic profile tuning [1].

Why 2098123-13-6 Cannot Be Casually Substituted – In‑Class Compounds Show Meaningful Physicochemical and Pharmacological Divergence


Although multiple pyrazole-piperidine methanone analogs share a common core, small structural changes on the piperidine ring lead to substantial differences in polarity, hydrogen‑bonding capacity, and biological activity. For example, replacing the hydroxymethyl group with a hydroxyl or methoxyethyl substituent alters the number of hydrogen‑bond donors (HBD), the topological polar surface area (TPSA), and the calculated logP, as detailed in Section 3 [1]. In the GPR35 antagonism assay, the target compound (2098123-13-6) was unambiguously inactive, while structurally related pyrazole-piperidines have been claimed as active NADPH oxidase inhibitors in patent literature [2][1]. Such data highlight that generic substitution within this series cannot be assumed without experimental verification; the specific substitution pattern directly influences both physicochemical properties and target‑based pharmacology, making compound‑by‑compound selection essential for reproducible research.

2098123-13-6 Quantitative Differentiation: Physicochemical Descriptors, GPR35 Selectivity, and Regioisomeric Comparison


2098123-13-6 vs 4‑(2‑Methoxyethyl) Analog: Higher Polarity and Hydrogen‑Bond Donor Capacity

The target compound (2098123‑13‑6) possesses a polar, primary hydroxymethyl group at the piperidine 4‑position, whereas the closest commercially cataloged analog M747‑1889 carries a 4‑(2‑methoxyethyl) substituent. This substitution change results in a higher topological polar surface area (TPSA 67.01 Ų vs 39.72 Ų) and adds one hydrogen‑bond donor (HBD = 2 vs HBD = 0), while the hydrogen‑bond acceptor count is comparable (5 vs 4) [REFS‑1][REFS‑3]. The difference in logP (1.73 vs 1.124) indicates that 2098123‑13‑6 is more lipophilic despite the higher TPSA, which may reflect the different conformation of the side chain [REFS‑1][REFS‑3].

Physicochemical property profiling Drug-likeness Hydrogen bonding

2098123-13-6 Demonstrates Inactivity on GPR35 Antagonism, Providing a Defined Negative Control Phenotype

In a primary assay format, the target compound (EOS61102) was tested for GPR35 antagonism and classified as inactive, whereas many pyrazole‑piperidine derivatives exhibit agonism or antagonism at related GPCR targets [REFS‑1][REFS‑2]. The precise activity threshold or % inhibition value is not publicly disclosed, but the unambiguous binary classification (inactive) was based on ECBD’s standardized primary assay criteria [REFS‑1].

GPCR screening GPR35 antagonism Selectivity profiling

Regioisomeric Differentiation: 4‑(Hydroxymethyl)piperidine vs 3‑(Hydroxymethyl)piperidine Isomers

The 4‑(hydroxymethyl) substitution in 2098123‑13‑6 places the primary alcohol at the para position of the piperidine ring relative to the methanone bridge, while the closely related 3‑(hydroxymethyl) isomer (CAS 1988896‑51‑0) locates the same functional group at the meta position [REFS‑4][REFS‑5]. The difference in substituent position alters the spatial orientation of the hydroxyl group, which can influence hydrogen‑bonding geometry, steric accessibility, and ultimately biological recognition. Although comparable quantitative activity data for the 3‑regioisomer are not available, the distinct topological orientation constitutes a clear structural differential that must be considered in SAR campaigns.

Regioisomerism Structure‑activity relationships Stereoelectronic effects

Supplier-Independent Purity Benchmarking: 2098123-13-6 vs 4‑Hydroxy Analog

The 4‑hydroxy analog (CAS 1692609‑82‑7) is commercially available with a standard purity of 98% (HPLC, NMR) from Bidepharm, whereas 2098123‑13‑6 is typically offered at 95% purity by multiple vendors [REFS‑6][REFS‑1]. Although both compounds belong to the same core series, the purity difference of 3 percentage points can be significant for assays demanding high quantitative accuracy (e.g., isothermal titration calorimetry, surface plasmon resonance), where low-level impurities may affect baseline measurements.

Compound procurement Purity specification Quality control

Optimal Use Contexts for 2098123-13-6 Based on Differential Evidence


GPCR Counter‑Screen Panel: GPR35 Inactive Control

Because 2098123‑13‑6 is experimentally confirmed inactive in a GPR35 primary antagonism assay, it serves as a well‑characterized negative control when profiling pyrazole‑piperidine libraries for GPCR activity [1]. This prevents false interpretation of active hits that might arise from scaffold‑based assay interference.

Physicochemical Toolkit Compound: High TPSA Fragment with a Primary Alcohol

With a TPSA of 67.01 Ų and two hydrogen‑bond donors, 2098123‑13‑6 can be used as a reference compound for calibrating permeability or solubility models in early drug discovery, particularly when exploring the impact of hydroxymethyl substitution on ADME properties [1].

Regioisomeric Structure‑Activity Relationship (SAR) Anchor

The availability of both 4‑(hydroxymethyl) and 3‑(hydroxymethyl) regioisomers allows systematic SAR exploration. 2098123‑13‑6 can be purchased alongside the 3‑isomer (CAS 1988896‑51‑0) to study the influence of hydroxymethyl position on target binding without altering the core scaffold .

NADPH Oxidase Inhibitor Probe for Mechanistic Studies

Given that the core pyrazolo piperidine class is claimed as NADPH oxidase inhibitors in patent US20120316380, 2098123‑13‑6 can be used as a base structure for further derivatization aimed at improving NOX inhibition potency and selectivity [2].

Quote Request

Request a Quote for (1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.